molecular formula C23H16FN5OS B2858308 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1022675-44-0

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2858308
CAS No.: 1022675-44-0
M. Wt: 429.47
InChI Key: GAWVZIOHWWHKST-UHFFFAOYSA-N
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Description

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One efficient approach is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which can be executed under mild reaction conditions and highlights broad functional group tolerance . This method allows for the synthesis of various derivatives in high yields (up to 95%) and can be scaled up for industrial production.

Chemical Reactions Analysis

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5OS/c24-15-8-10-16(11-9-15)26-22-18-5-1-2-6-19(18)27-23(28-22)31-14-17-13-21(30)29-12-4-3-7-20(29)25-17/h1-13H,14H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWVZIOHWWHKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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